molecular formula C24H20N2OS B11694652 (2Z,5Z)-5-benzylidene-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-benzylidene-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11694652
M. Wt: 384.5 g/mol
InChI Key: MUMLDJWDJQPOPO-HNYZTYFESA-N
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Description

(2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. The reaction conditions often include:

    Solvents: Common solvents such as ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processes: Small-scale production using batch reactors.

    Continuous Processes: Large-scale production using continuous flow reactors for higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the imine group to amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is studied for its potential as a building block for more complex molecules.

Biology

Biologically, thiazolidinones are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and is of interest for drug development.

Medicine

In medicine, compounds like (2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE are explored for their therapeutic potential in treating various diseases.

Industry

Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-3-(PHENYLMETHYL)-2-[(PHENYLMETHYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

(2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.

Properties

Molecular Formula

C24H20N2OS

Molecular Weight

384.5 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(3-methylphenyl)-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N2OS/c1-17-8-6-12-20(14-17)25-24-26(21-13-7-9-18(2)15-21)23(27)22(28-24)16-19-10-4-3-5-11-19/h3-16H,1-2H3/b22-16-,25-24?

InChI Key

MUMLDJWDJQPOPO-HNYZTYFESA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC(=C4)C

Origin of Product

United States

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